molecular formula C13H19NO3 B2735509 tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate CAS No. 1956331-27-3

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate

Cat. No.: B2735509
CAS No.: 1956331-27-3
M. Wt: 237.299
InChI Key: PSAQDFRYXBSRNF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate is a pyridine-based ester derivative characterized by a methoxy-substituted pyridine ring and a tert-butyl propanoate side chain. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules targeting neurological or oncological pathways. Its tert-butyl ester group enhances stability and solubility in organic solvents, making it advantageous for multi-step synthetic workflows .

Properties

IUPAC Name

tert-butyl 3-(6-methoxypyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5,7,9H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAQDFRYXBSRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate (Compound A) with analogs based on substituent patterns, synthetic routes, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) on Pyridine Ester Group Bioactivity/Application Key Reference(s)
This compound (A) 6-methoxy tert-Butyl propanoate Intermediate for kinase inhibitors
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate None (pyridin-3-yl) tert-Butyl propanoate Chiral building block for peptides
(R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate 6-methoxy Methyl propanoate Precursor for CNS-targeting drugs
Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate 5-hydroxy Methyl propanoate Photoredox catalysis substrate
tert-Butyl 3-[2-(ethoxy)ethoxy]propanoate None (aliphatic chain) tert-Butyl propanoate Solubility-enhancing polymer linker

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs. Hydroxy Groups: The 6-methoxy group in Compound A improves electron density on the pyridine ring, enhancing nucleophilic aromatic substitution reactivity compared to the 5-hydroxy analog in .
  • tert-Butyl vs. Methyl Esters : The tert-butyl group in Compound A provides steric protection against hydrolysis, making it more stable under acidic conditions than the methyl ester analogs (e.g., ). This stability is advantageous in multi-step syntheses requiring orthogonal deprotection .

Solubility and Physicochemical Properties

  • Lipophilicity : Compound A (logP ≈ 2.8) is more lipophilic than its methyl ester counterpart (logP ≈ 1.5) due to the bulky tert-butyl group, favoring blood-brain barrier penetration in CNS drug candidates .
  • Aqueous Solubility : The ethoxy chain-modified analog in exhibits superior aqueous solubility (≥50 mg/mL) compared to Compound A (<10 mg/mL), highlighting the trade-off between lipophilicity and solubility .

Biological Activity

tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This structure includes a tert-butyl group, a propanoate moiety, and a methoxypyridine ring, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. A study by Nafeesa et al. (2017) demonstrated that compounds with similar structural features showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

In vitro studies have suggested that the compound may exhibit anti-inflammatory effects. It is hypothesized that the methoxypyridine moiety could play a role in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Cytotoxicity and Cancer Research

Preliminary studies indicate potential cytotoxic effects against cancer cell lines. The compound's ability to inhibit cell proliferation has been observed in assays involving various cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

The mechanisms through which this compound exerts its biological effects are not entirely understood. However, it is believed that the interaction of the methoxypyridine ring with cellular targets may disrupt critical signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

StudyFocusFindings
Nafeesa et al. (2017)Antimicrobial activityDemonstrated effectiveness against multiple bacterial strains.
MDPI Study (2021)CytotoxicityObserved inhibition of proliferation in cancer cell lines.
Royal Society of Chemistry (2023)Structural analysisProvided insights into the molecular interactions of related compounds.

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